molecular formula C7H14N2O4 B102294 (2R,6R)-2,6-diaminoheptanedioic acid CAS No. 17121-19-6

(2R,6R)-2,6-diaminoheptanedioic acid

Cat. No. B102294
CAS RN: 17121-19-6
M. Wt: 190.2 g/mol
InChI Key: GMKMEZVLHJARHF-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,6R)-2,6-diaminoheptanedioic acid, also known as L-2,6-diaminopimelic acid (L-DAP), is an important amino acid found in bacterial cell walls. It is a key component of the peptidoglycan layer, which provides structural support and protection to bacterial cells. L-DAP is also a precursor to lysine biosynthesis in some bacteria. In recent years, L-DAP has gained attention as a potential biomarker for bacterial infections and as a target for antibacterial drug development.

Scientific Research Applications

Antibacterial and Herbicide Potential

  • Enzyme Inhibition in Bacterial Lysine Biosynthesis : A study focused on the stereoselective synthesis of various derivatives of 2,6-diaminoheptanedioic acid, including (2R,6R)-2,6-diaminoheptanedioic acid. This research highlighted the potential of these compounds to specifically inhibit enzymes in the diaminopimelate pathway, which is crucial for L-lysine biosynthesis in bacteria. Such inhibition could lead to the development of selective antibacterial agents or herbicides (Bold et al., 1992).

Pharmacology

  • Neuropeptide Y (NPY) Y4 Receptor Agonists : A derivative of (2R,6R)-2,6-diaminoheptanedioic acid was studied for its pharmacological properties. This research found that certain diastereomers of this compound acted as high-affinity agonists for the Y4 receptor, a subtype of the Neuropeptide Y receptor, which could have implications in various therapeutic areas (Kuhn et al., 2016).

Stereochemical Studies

  • Determination of Chirality Sense : Research on the enantiomers of 2,6-adamantanediol provided insights into the chirality of similar compounds. This study helped in understanding the (2R,6R) and (2S,6S) configurations of compounds like 2,6-diaminoheptanedioic acid, contributing to the broader field of stereochemistry (Gerlach, 1985).

Biocatalysis and Bioremediation

  • Microbial Production of Chiral Compounds : A study on the microbial production of (2R,3R)-2,3-butanediol, a compound structurally related to 2,6-diaminoheptanedioic acid, highlighted the potential of using engineered microbial pathways for producing valuable chiral compounds for industrial applications. This research might provide a framework for similar production strategies for compounds like (2R,6R)-2,6-diaminoheptanedioic acid (Xie et al., 2017).

properties

CAS RN

17121-19-6

Product Name

(2R,6R)-2,6-diaminoheptanedioic acid

Molecular Formula

C7H14N2O4

Molecular Weight

190.2 g/mol

IUPAC Name

(2R,6R)-2,6-diaminoheptanedioic acid

InChI

InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5-/m1/s1

InChI Key

GMKMEZVLHJARHF-RFZPGFLSSA-N

Isomeric SMILES

C(C[C@H](C(=O)[O-])[NH3+])C[C@H](C(=O)[O-])[NH3+]

SMILES

C(CC(C(=O)O)N)CC(C(=O)O)N

Canonical SMILES

C(CC(C(=O)[O-])[NH3+])CC(C(=O)[O-])[NH3+]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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